4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde is an organic compound with the molecular formula C23H18N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with benzaldehyde derivatives under specific conditions. One common method is the condensation reaction, where the imidazole derivative reacts with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4,4’-(1H-benzo[d]imidazole-4,7-diyl)dianiline: Contains aniline groups instead of aldehyde groups.
4,7-Dibromo-1H-benzo[d]imidazole: Contains bromine atoms instead of aldehyde groups.
Uniqueness
4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde is unique due to the presence of both benzimidazole and aldehyde functional groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H18N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[1-ethyl-7-(4-formylphenyl)benzimidazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C23H18N2O2/c1-2-25-15-24-22-20(18-7-3-16(13-26)4-8-18)11-12-21(23(22)25)19-9-5-17(14-27)6-10-19/h3-15H,2H2,1H3 |
InChI Key |
HDBKTUGKRDXWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.